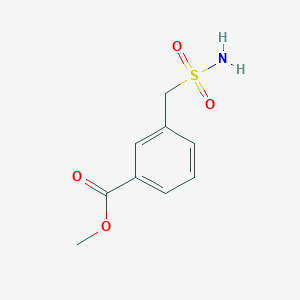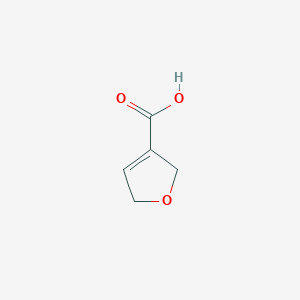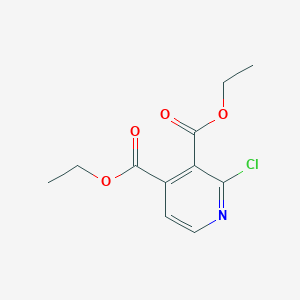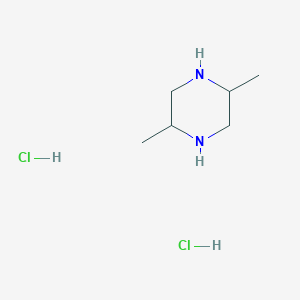
2,5-Dimethylpiperazine dihydrochloride
Overview
Description
2,5-Dimethylpiperazine is a derivative of piperazine . It has a molecular formula of C6H14N2 and a molecular weight of 114.19 . It’s used for research and development purposes .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of 2,5-Dimethylpiperazine can be viewed as a 2D Mol file or as a computed 3D SD file . The structure is also influenced by different metal halide anions when used as a structure-directing agent .Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between diamine and the in situ generated sulfonium salt . The templating effect of trans-2,5-dimethylpiperazine has been analyzed for different metal halide anions to understand its influence on different inorganic networks .Physical And Chemical Properties Analysis
2,5-Dimethylpiperazine is a substance used for research and development . More specific physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Bioactive Properties
The compound has promising bioactive properties . It’s a novel inorganic-organic hybrid material synthesized under mild conditions and crystallized to the monoclinic system . The organic portion of the structure forms bifurcated N–H⋯O and weak C–H⋯O hydrogen bonds with the nitrate anions, resulting in wavy layers parallel to the (100) plane .
Physicochemical Properties
The integration of organic and inorganic elements in the compound is evident through infrared absorption spectroscopy . Various analysis techniques such as Hirshfeld surfaces analysis (HS), Atoms-In-Molecules (AIM), Reduced Density Gradient (RDG), and Electron Localized Function (ELF) were utilized to visualize and quantify the intermolecular interactions and types of hydrogen bonds that contribute to the stability and cohesion of the structure .
Stability and Electrophilic Activity
The compound exhibits remarkable stability and strong electrophilic activity, both of which are common characteristics in physiologically active compounds, as indicated by frontier orbital analysis .
Thermal Examination
Thermal examination revealed a two-stage breakdown process where the substance ignites, producing volatile fumes and a dark carbonaceous residue .
Potential Therapeutic Intervention for Neurodegenerative Disorders
Molecular docking analysis suggests that inhibitors hold potential for the treatment of Parkinson’s, Schizophrenia, and Alzheimer’s disease . This highlights its potential applications in the field of therapeutic intervention for neurodegenerative disorders .
Synthesis of Piperazine Derivatives
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . As a result, numerous methods have been reported for the synthesis of substituted piperazines .
Cyclization of 1,2-diamine Derivatives with Sulfonium Salts
The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .
Alkyne–Azide 1,3-dipolar Cycloaddition
A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition of diynes with TMSN3 (11) in the presence of H2O and Ag2CO3 as an efficient catalyst .
Safety and Hazards
2,5-Dimethylpiperazine is classified as having acute toxicity and can cause skin corrosion . It’s toxic in contact with skin and causes severe skin burns and eye damage . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
2,5-Dimethylpiperazine dihydrochloride is a chemical compound with a wide range of applications. It has been found to interact with various metal halide anions, influencing their inorganic networks . The primary targets of this compound are therefore these metal halide anions, which play crucial roles in various biochemical processes.
Mode of Action
The compound interacts with its targets through a process known as templating effects . This involves the compound acting as a structure-directing agent, influencing the structural dimensionality of hybrid metal halides . The resulting changes include variations in the dimensionalities of the inorganic networks of these hybrid materials .
Biochemical Pathways
It is known that the compound’s interaction with metal halide anions can influence various inorganic networks . These networks are involved in numerous biochemical pathways, and changes in their structure could potentially have downstream effects on these pathways.
Result of Action
The molecular and cellular effects of 2,5-Dimethylpiperazine dihydrochloride’s action are largely dependent on the specific metal halide anions it interacts with. By influencing the structural dimensionality of hybrid metal halides, the compound can potentially affect various cellular processes that these inorganic networks are involved in .
properties
IUPAC Name |
2,5-dimethylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-3-8-6(2)4-7-5;;/h5-8H,3-4H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTVEDVYURXGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpiperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




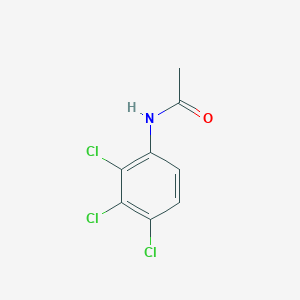
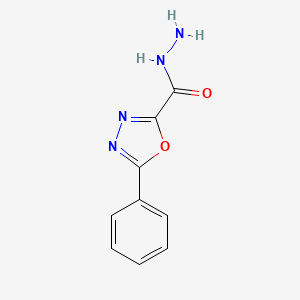
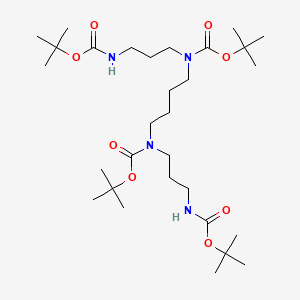
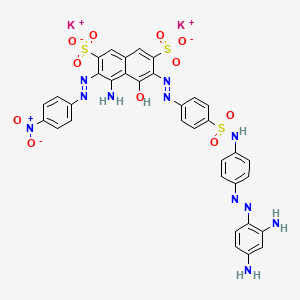
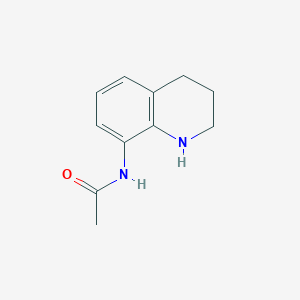
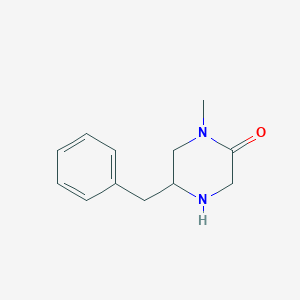
![[1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3373306.png)

